molecular formula C22H18Cl2N2O4 B3477436 4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide

4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide

Cat. No.: B3477436
M. Wt: 445.3 g/mol
InChI Key: ZNTBNAZPIBUCQF-UHFFFAOYSA-N
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Description

4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide typically involves multiple steps. The process begins with the preparation of 3,5-dichloroaniline, which is then reacted with ethyl oxalyl chloride to form an intermediate. This intermediate is further reacted with 2-methoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide
  • 4-[2-(2,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide
  • 4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide

Uniqueness

4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the dichloroanilino group, which can influence its chemical reactivity and biological activity. This positioning can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4/c1-29-20-5-3-2-4-19(20)26-22(28)14-6-8-18(9-7-14)30-13-21(27)25-17-11-15(23)10-16(24)12-17/h2-12H,13H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTBNAZPIBUCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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